molecular formula C16H23ClN2O4 B13806725 3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride CAS No. 78219-26-8

3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride

Cat. No.: B13806725
CAS No.: 78219-26-8
M. Wt: 342.82 g/mol
InChI Key: RSLBATSYYQSXHP-UHFFFAOYSA-N
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Description

3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of p-aminobenzoic acid, which is commonly used in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the reaction of p-aminobenzoic acid with 3-carbethoxy-1-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound can affect the membrane potential, reducing the passage of sodium ions and blocking the generation and conduction of nerve impulses. This results in the temporary loss of sensation, making it useful as a local anesthetic .

Comparison with Similar Compounds

Similar Compounds

  • 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride
  • 4-Aminobenzoic acid derivatives

Uniqueness

3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific structure, which allows it to interact effectively with sodium ion channels, making it a potent local anesthetic. Its structural versatility also makes it a valuable building block for the synthesis of various organic compounds .

Properties

CAS No.

78219-26-8

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

ethyl 4-(4-aminobenzoyl)oxy-1-methylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O4.ClH/c1-3-21-16(20)13-10-18(2)9-8-14(13)22-15(19)11-4-6-12(17)7-5-11;/h4-7,13-14H,3,8-10,17H2,1-2H3;1H

InChI Key

RSLBATSYYQSXHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)C.Cl

Origin of Product

United States

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